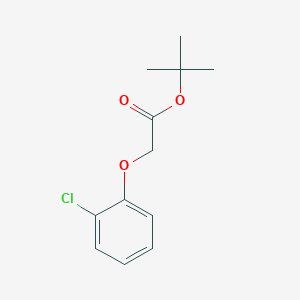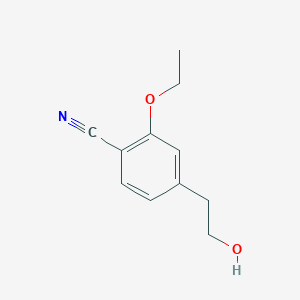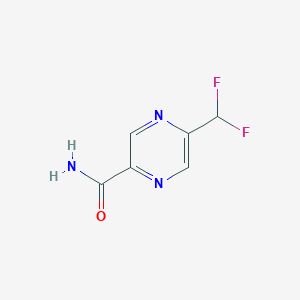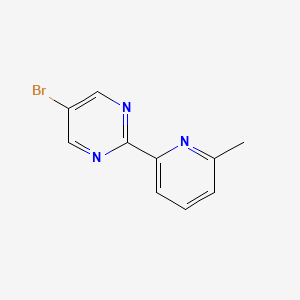![molecular formula C14H20F3IO3S B13880831 [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodopropyl group, a hexahydroindenyl core, and a trifluoromethanesulfonate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the hexahydroindenyl core through a series of cyclization reactions. The iodopropyl group can be introduced via halogenation reactions, while the trifluoromethanesulfonate group is typically added using trifluoromethanesulfonic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Elimination Reactions: The trifluoromethanesulfonate group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The iodopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethanesulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Sulfur Compounds: Compounds containing sulfur atoms, which can exhibit similar reactivity patterns due to the presence of electronegative groups.
Uniqueness
The uniqueness of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H20F3IO3S |
|---|---|
Peso molecular |
452.27 g/mol |
Nombre IUPAC |
[1-(1-iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H20F3IO3S/c1-9(8-18)10-6-7-13(2)11(10)4-3-5-12(13)21-22(19,20)14(15,16)17/h5,9-11H,3-4,6-8H2,1-2H3 |
Clave InChI |
PCIJUJJHXZXOQM-UHFFFAOYSA-N |
SMILES canónico |
CC(CI)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



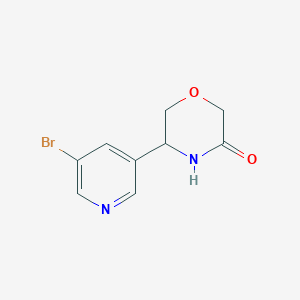
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
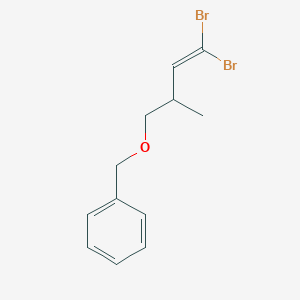
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

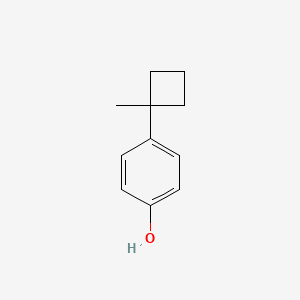
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
